molecular formula C27H34ClNO4 B8144444 [(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl] adamantane-1-carboxylate;hydrochloride

[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl] adamantane-1-carboxylate;hydrochloride

Cat. No.: B8144444
M. Wt: 472.0 g/mol
InChI Key: NXIVVAIJLAXRRL-COWQPDHPSA-N
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Description

P11149 is a potent, competitive, and selective inhibitor of acetylcholinesterase (AChE). It is a derivative of galanthamine and demonstrates central cholinergic activity, behavioral efficacy, and safety. P11149 is primarily studied for its potential therapeutic applications in treating Alzheimer’s disease by inhibiting the degradation of acetylcholine, thereby increasing its concentration in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

P11149 is synthesized as a derivative of galanthamine. The synthetic route involves the modification of the galanthamine structure to enhance its inhibitory activity against acetylcholinesterase. The specific reaction conditions and reagents used in the synthesis of P11149 are proprietary and not publicly disclosed in detail .

Industrial Production Methods

The industrial production of P11149 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its chemical integrity and efficacy. The production process includes purification steps to achieve a purity level of 99.23% .

Chemical Reactions Analysis

Types of Reactions

P11149 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of P11149 with altered pharmacological properties. These derivatives are studied for their potential therapeutic applications and efficacy .

Scientific Research Applications

P11149 has several scientific research applications, including:

Mechanism of Action

P11149 exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, P11149 increases the concentration of acetylcholine in the brain, enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in treating Alzheimer’s disease, where acetylcholine levels are significantly reduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of P11149

P11149 is unique due to its high selectivity and potency as an acetylcholinesterase inhibitor. It demonstrates central cholinergic activity and behavioral efficacy, making it a promising candidate for therapeutic applications in neurological disorders. Additionally, P11149 has a favorable safety profile and can penetrate the blood-brain barrier, enhancing its effectiveness in treating central nervous system conditions .

Properties

IUPAC Name

[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl] adamantane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO4.ClH/c1-28-7-6-27-5-4-20(29)11-22(27)32-24-21(3-2-19(15-28)23(24)27)31-25(30)26-12-16-8-17(13-26)10-18(9-16)14-26;/h2-5,16-18,20,22,29H,6-15H2,1H3;1H/t16?,17?,18?,20-,22-,26?,27-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIVVAIJLAXRRL-COWQPDHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC(=O)C56CC7CC(C5)CC(C7)C6)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC(=O)C56CC7CC(C5)CC(C7)C6)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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